molecular formula C22H25N3O3S2 B2745962 4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-51-3

4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2745962
CAS RN: 325977-51-3
M. Wt: 443.58
InChI Key: CNOBSJBKSMSAEA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the types of bonds, the arrangement of atoms, and the presence of functional groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of an organic compound are studied to understand its reactivity. This involves identifying the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and acidity or basicity. These properties are determined using various experimental techniques .

Scientific Research Applications

Synthesis and Inhibitor Applications : A study focuses on the synthesis of novel acridine-acetazolamide conjugates, including similar sulfamoyl benzamide structures, to inhibit carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. The synthesized compounds showed significant inhibitory activity against several carbonic anhydrase isoforms, highlighting their potential as therapeutic agents against diseases where carbonic anhydrases play a crucial role, such as glaucoma, epilepsy, and certain types of cancer (Ulus et al., 2016).

Antimicrobial and Antifungal Applications : Another research area includes the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems for their antimicrobial and antifungal activities. These compounds, which share structural motifs with the compound , have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests their potential application in developing new antimicrobial and antifungal agents, contributing to the fight against infectious diseases (Sych et al., 2019).

Enzyme Inhibition for Drug Development : The synthesis and evaluation of sulfonamide inhibitors for carbonic anhydrases also highlight the role of similar chemical compounds in drug development. By targeting specific isoforms of carbonic anhydrases, these compounds offer a pathway to developing drugs with fewer side effects and improved efficacy for conditions such as glaucoma and diuretic-induced disorders (Supuran et al., 2013).

Anticancer Research : Additionally, compounds with similar structures have been explored for their anticancer activities. By inhibiting carbonic anhydrases, which are overexpressed in several types of cancer, these compounds can potentially restrict tumor growth and metastasis, offering a new avenue for anticancer drug development (Havaldar & Khatri, 2006).

Mechanism of Action

The mechanism of action is typically studied for bioactive organic compounds. It involves understanding how the compound interacts with biological targets (e.g., proteins, DNA) to exert its effect .

Safety and Hazards

The safety and hazards associated with an organic compound are assessed based on its toxicity, flammability, and reactivity. This information is typically provided in the compound’s Material Safety Data Sheet .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-5-25(6-2)30(27,28)18-11-9-17(10-12-18)21(26)24-22-23-20(14-29-22)19-13-15(3)7-8-16(19)4/h7-14H,5-6H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOBSJBKSMSAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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